Calcium thioglycolate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium thioglycolate trihydrate is a fine crystalline powder primarily used as a depilatory agent. It is known for being less irritant compared to potassium thioglycolate, although it is also less soluble and less effective . This compound is often used in personal care products due to its ability to break down the keratin structure in hair, making it easier to remove.
Mechanism of Action
Target of Action
Calcium thioglycolate trihydrate primarily targets the keratin in hair . Keratin is a structural protein that forms the key structural material making up hair, nails, and the outer layer of human skin. The role of keratin is to protect these cells from damage or stress .
Mode of Action
This compound interacts with its target, keratin, by breaking the disulfide bonds in the keratin of the hair . This interaction weakens the hair structure, and when enough chemical bonds are broken, the hair can be rubbed or scraped off where it emerges from its follicle .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reaction of thioglycolic acid with cysteine in keratin . This reaction breaks the disulfide bonds in the cortex of hair, leading to the weakening of the hair structure .
Result of Action
The molecular and cellular effects of this compound’s action result in the weakening and subsequent removal of hair . By breaking the disulfide bonds in keratin, the structural integrity of the hair is compromised, allowing it to be easily removed .
Preparation Methods
Calcium thioglycolate trihydrate is synthesized by reacting calcium hydroxide with thioglycolic acid . The reaction conditions typically involve maintaining an excess of calcium hydroxide to ensure complete reaction with thioglycolic acid. The product is then crystallized to obtain the trihydrate form, which appears as prismatic rod crystals .
Chemical Reactions Analysis
Calcium thioglycolate trihydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can reduce disulfide bonds in keratin, leading to hair removal.
Substitution: It can react with various reagents to form different thioglycolate salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Calcium thioglycolate trihydrate is widely used in scientific research and industry:
Chemistry: It is used as a standard for thioglycolic acid in capillary electrophoretic determinations.
Biology: It is used in depilatory formulations to study hair removal mechanisms.
Medicine: It is explored for its potential in treating hypertrichosis and other hair-related conditions.
Industry: It is used in personal care products, particularly in depilatory creams and lotions.
Comparison with Similar Compounds
Calcium thioglycolate trihydrate is often compared with other thioglycolate salts such as:
Potassium thioglycolate: More effective but more irritating and soluble.
Sodium thioglycolate: Similar in function but varies in solubility and irritation potential.
Strontium thioglycolate: Less stable but more effective in certain formulations.
These compounds share similar mechanisms of action but differ in their solubility, effectiveness, and irritation potential, making this compound a unique choice for specific applications.
Properties
CAS No. |
65208-41-5 |
---|---|
Molecular Formula |
C4H6CaO4S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Ca/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
CNYFJCCVJNARLE-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
Pictograms |
Irritant |
Related CAS |
65208-41-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.